![molecular formula C13H15FN2O3 B1442472 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid CAS No. 1282874-15-0](/img/structure/B1442472.png)

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Overview

Description

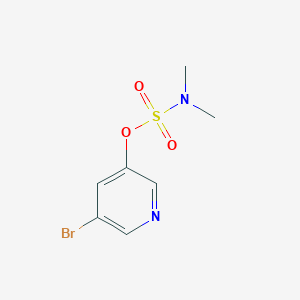

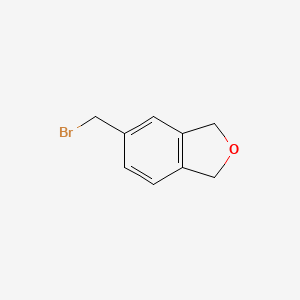

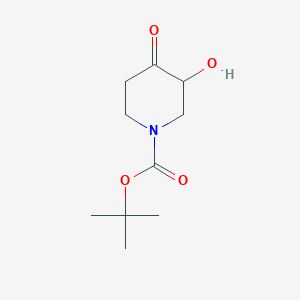

“3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” is a compound with the molecular formula C13H15FN2O3 . It has a molecular weight of 266.27 .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” consists of a benzoic acid group attached to a piperidine ring via a carbonyl and amino group . The benzoic acid group also has a fluorine atom attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” are not available, similar compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been prepared through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” include a molecular weight of 266.27 and a molecular formula of C13H15FN2O3 . Unfortunately, specific details such as boiling point and storage conditions are not available .Scientific Research Applications

Synthesis and Metabolic Studies

- Labelling of Neuroleptic Butyrophenones: Research has involved the synthesis of neuroleptic agents using derivatives similar to 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid for metabolic studies. These compounds were synthesized using various chemical reactions and used in the study of neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981) (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979).

Cancer Treatment

- Aurora Kinase Inhibitor Development: Compounds structurally similar to 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid have been investigated as potential Aurora kinase inhibitors, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Pharmacological Research

- GPIIb/IIIa Integrin Antagonists: Derivatives of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have been developed as potent and orally active fibrinogen receptor antagonists, suggesting potential for antithrombotic treatment (Hayashi et al., 1998).

Radiochemistry and Imaging

- Development of Fluorine-18-Labeled 5-HT1A Antagonists: Compounds like 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid have been used in synthesizing fluorine-18 labeled derivatives for radiochemistry and imaging applications, particularly in brain imaging studies (Lang et al., 1999).

Enzyme Inhibition

- Acetyl-CoA Carboxylase Inhibition: Derivatives of this compound have been synthesized and evaluated as non-selective inhibitors of Acetyl-CoA Carboxylase, showing potential for metabolic regulation (Chonan et al., 2011).

Crystallography and Molecular Interaction Studies

- Crystal Structure Analysis: The compound's derivatives have been studied in crystallography to understand molecular interactions and conformational structures, contributing to the broader understanding of chemical and pharmaceutical compounds (Faizi, Ahmad, & Golenya, 2016).

Safety And Hazards

Future Directions

Piperidine derivatives, such as “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing novel synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name |

3-fluoro-4-(piperidine-1-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-10-8-9(12(17)18)4-5-11(10)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJYGDHPPRPOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)